

3-Chloro-5-fluoro-2-methoxybenzaldehyde molecular structure

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Compound of Interest

Compound Name: *3-Chloro-5-fluoro-2-methoxybenzaldehyde*

CAS No.: *82129-41-7*

Cat. No.: *B1601505*

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Abstract

Substituted benzaldehydes are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Their inherent reactivity, modulated by the electronic and steric nature of their substituents, makes them versatile intermediates. This guide provides a comprehensive technical overview of **3-Chloro-5-fluoro-2-methoxybenzaldehyde**, a highly functionalized benzaldehyde derivative. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, detailed spectroscopic characterization, chemical reactivity, and its potential as a strategic building block in drug discovery. This document is intended to serve as a practical resource for researchers leveraging this and structurally related compounds in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

The benzaldehyde moiety is a privileged starting point in organic synthesis due to the versatile reactivity of the aldehyde group. When the aromatic ring is further functionalized with a specific constellation of substituents, as in **3-Chloro-5-fluoro-2-methoxybenzaldehyde**, the resulting molecule becomes a high-value intermediate. The presence of a chloro, fluoro, and methoxy group on the same aromatic core offers a unique combination of electronic properties and potential reaction handles.

The chloro and fluoro groups, as halogens, are electron-withdrawing by induction but can also participate in halogen bonding and are common in active pharmaceutical ingredients (APIs) for their ability to modulate metabolic stability and binding affinity. The methoxy group, an electron-donating group by resonance, can influence the regioselectivity of further aromatic substitutions and impact the molecule's conformation and solubility. Understanding the interplay of these functional groups is paramount to effectively utilizing this compound in the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is **3-Chloro-5-fluoro-2-methoxybenzaldehyde**. Its molecular structure is defined by a benzene ring substituted with four different groups at positions 1, 2, 3, and 5.

Caption: 2D structure of **3-Chloro-5-fluoro-2-methoxybenzaldehyde**.

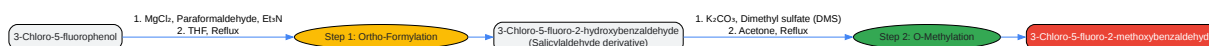
Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source/Method
IUPAC Name	3-Chloro-5-fluoro-2-methoxybenzaldehyde	-
CAS Number	933578-36-8	Vendor Data
Molecular Formula	C ₈ H ₆ ClFO ₂	Calculated
Molecular Weight	188.59 g/mol	Calculated
Predicted LogP	2.1	ChemDraw
Predicted Boiling Point	245.3 °C at 760 mmHg	ChemDraw
Predicted Melting Point	55-60 °C	Inferred from similar compounds
Appearance	White to off-white solid (Predicted)	Inferred from similar compounds

Synthesis and Purification: A Plausible Approach

While multiple synthetic routes to polysubstituted benzaldehydes exist, a common and effective strategy involves the ortho-formylation of a substituted phenol, followed by methylation of the resulting hydroxyl group. This approach offers good regiochemical control.

A plausible synthetic pathway for **3-Chloro-5-fluoro-2-methoxybenzaldehyde** would start from the commercially available 3-chloro-5-fluorophenol.



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: ortho-Formylation of 3-Chloro-5-fluorophenol

This procedure is adapted from established methods for the selective ortho-formylation of phenols.[1][2] The magnesium dichloride acts as a Lewis acid, coordinating to the phenolic oxygen and paraformaldehyde, thereby directing the formylation to the ortho position.

- **Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
- **Solvent and Base:** Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents).
- **Starting Material:** Dissolve 3-chloro-5-fluorophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction to room temperature and quench by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-chloro-5-fluoro-2-hydroxybenzaldehyde can be purified by column chromatography on silica gel.

Step 2: O-Methylation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

This is a standard Williamson ether synthesis.

- **Setup:** In a round-bottom flask, dissolve the purified salicylaldehyde derivative from Step 1 (1.0 equivalent) in acetone.
- **Base:** Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.
- **Methylating Agent:** Add dimethyl sulfate (DMS) (1.2 equivalents) dropwise to the stirring suspension. Caution: DMS is highly toxic and a suspected carcinogen. Handle only in a well-

ventilated fume hood with appropriate personal protective equipment.

- Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
- Work-up: After cooling, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, **3-Chloro-5-fluoro-2-methoxybenzaldehyde**, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS for similarly substituted aromatic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data and Interpretation
¹ H NMR (400 MHz, CDCl ₃)	<p>δ ~10.4 ppm (s, 1H, -CHO): Aldehydic proton, deshielded by the carbonyl group. δ ~7.3-7.5 ppm (m, 2H, Ar-H): Aromatic protons. The exact shifts and coupling patterns (doublet of doublets) will be influenced by coupling to each other and to the fluorine atom. δ ~4.0 ppm (s, 3H, -OCH₃): Methoxy protons, appearing as a sharp singlet.</p>
¹³ C NMR (100 MHz, CDCl ₃)	<p>δ ~188 ppm (C=O): Aldehyde carbonyl carbon. δ ~160 ppm (C-O): Aromatic carbon attached to the methoxy group. δ ~158 ppm (d, J_{C-F} ≈ 250 Hz, C-F): Aromatic carbon attached to fluorine, showing a large one-bond C-F coupling constant. δ ~115-135 ppm (Ar-C): Remaining aromatic carbons, including the carbon attached to chlorine. δ ~56 ppm (-OCH₃): Methoxy carbon.</p>
IR Spectroscopy (KBr pellet, cm ⁻¹)	<p>~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850 & 2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet). ~1690-1710 cm⁻¹: Strong C=O stretch of the aromatic aldehyde. ~1580 & 1470 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether. ~1050 cm⁻¹: Symmetric C-O-C stretch. ~1100-1200 cm⁻¹: C-F stretch. ~700-800 cm⁻¹: C-Cl stretch.</p>
Mass Spectrometry (EI)	<p>m/z 188/190 (M⁺, M⁺+2): Molecular ion peaks, with an approximate 3:1 intensity ratio characteristic of a single chlorine atom. m/z 187/189 (M-H)⁺: Loss of the aldehydic proton. m/z 159/161 (M-CHO)⁺: Loss of the formyl group.</p>

Chemical Reactivity and Applications in Drug Discovery

The reactivity of **3-Chloro-5-fluoro-2-methoxybenzaldehyde** is governed by the interplay of its functional groups.

- **The Aldehyde Group:** This is the primary site of reactivity. It is susceptible to nucleophilic attack, making it a precursor for the synthesis of secondary alcohols (via reduction with agents like NaBH_4 or addition of Grignard/organolithium reagents), imines (via condensation with primary amines), and alkenes (via Wittig-type reactions).^[6] The overall electron-withdrawing nature of the chloro and fluoro substituents enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
- **The Aromatic Ring:** The substitution pattern dictates the regioselectivity of any further electrophilic aromatic substitution (EAS). The methoxy group is an ortho, para-director, while the halogens are deactivating but also ortho, para-directing. The positions ortho and para to the methoxy group are C1, C3, and C5. Since these are already substituted, further EAS is unlikely to be facile. However, the molecule is well-suited for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) or cross-coupling reactions at the C-Cl position.

Field-Proven Insights for Drug Development

The specific combination of substituents in this molecule makes it a compelling building block for medicinal chemistry programs:

- **Fluorine:** The introduction of fluorine is a well-established strategy in drug design to block metabolic oxidation sites, increase binding affinity through favorable interactions (e.g., with backbone amides), and modulate pKa.
- **Chlorine:** The "magic chloro" effect in drug discovery highlights how substituting a hydrogen with a chlorine atom can dramatically improve potency and pharmacokinetic properties.^[7] It can fill hydrophobic pockets and participate in halogen bonding.
- **Methoxy Group:** The methoxy group can act as a hydrogen bond acceptor and its steric bulk can enforce a specific conformation on the molecule, which can be crucial for selective

binding to a biological target.

This scaffold can be used to synthesize a variety of heterocyclic systems, which are prevalent in marketed drugs. For instance, condensation of the aldehyde with suitable binucleophiles can lead to the formation of quinazolines, benzodiazepines, or other pharmacologically relevant cores.

Safety and Handling

As with any laboratory chemical, **3-Chloro-5-fluoro-2-methoxybenzaldehyde** should be handled with appropriate care. Based on data for structurally related halo- and methoxybenzaldehydes, the following hazards are anticipated.^{[7][8]}

- Hazard Classification (Anticipated):
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.
- Handling Procedures:
 - Use only in a well-ventilated chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
 - Avoid breathing dust or vapors.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container.

- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

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